molecular formula C21H26N2OS2 B259183 2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol

2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol

Cat. No. B259183
M. Wt: 386.6 g/mol
InChI Key: STMRSBFWRHDXLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.

Mechanism of Action

The exact mechanism of action of 2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol is not fully understood. However, it is believed to act as a serotonin and dopamine receptor antagonist, as well as a partial agonist at the 5-HT1A receptor. These effects may contribute to its therapeutic properties.
Biochemical and Physiological Effects:
In addition to its effects on neurotransmitter receptors, 2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol has been shown to have antioxidant and anti-inflammatory effects. It has also been reported to increase the levels of brain-derived neurotrophic factor (BDNF), a protein that plays a crucial role in neuronal survival and plasticity.

Advantages and Limitations for Lab Experiments

One advantage of using 2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol in lab experiments is its relatively low toxicity. However, it has been reported to have poor solubility in water, which may limit its use in certain experiments. Additionally, its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are several potential future directions for research on 2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies are needed to fully understand its mechanism of action and to determine its efficacy and safety in humans. Finally, research on its potential use in combination with other drugs may lead to the development of novel therapeutic strategies.

Synthesis Methods

The synthesis of 2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol involves the reaction of 8-(methylsulfanyl)dibenzo[b,f]thiepin-10(11H)-one with 1-(2-chloroethyl)piperazine in the presence of a base. The resulting product is then hydrolyzed to yield the final compound. This synthesis method has been reported in the literature and can be easily reproduced in a laboratory setting.

Scientific Research Applications

2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol has been extensively studied for its potential therapeutic applications. It has been reported to have antipsychotic, antidepressant, and anxiolytic effects in animal models. Additionally, it has been shown to have potential in the treatment of substance abuse disorders, as well as neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

Product Name

2-{4-[8-(Methylsulfanyl)-10,11-dihydrodibenzo[b,f]thiepin-10-yl]-1-piperazinyl}ethanol

Molecular Formula

C21H26N2OS2

Molecular Weight

386.6 g/mol

IUPAC Name

2-[4-(3-methylsulfanyl-5,6-dihydrobenzo[b][1]benzothiepin-5-yl)piperazin-1-yl]ethanol

InChI

InChI=1S/C21H26N2OS2/c1-25-17-6-7-21-18(15-17)19(14-16-4-2-3-5-20(16)26-21)23-10-8-22(9-11-23)12-13-24/h2-7,15,19,24H,8-14H2,1H3

InChI Key

STMRSBFWRHDXLV-UHFFFAOYSA-N

SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCO

Canonical SMILES

CSC1=CC2=C(C=C1)SC3=CC=CC=C3CC2N4CCN(CC4)CCO

Origin of Product

United States

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